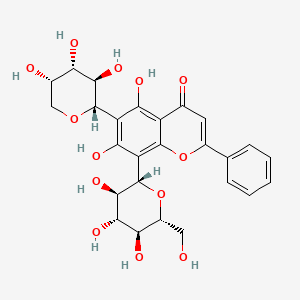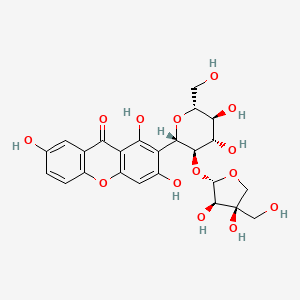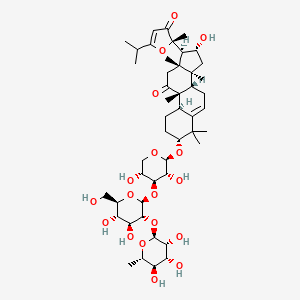
5-Chloropyrazine-2-carbaldéhyde
Vue d'ensemble
Description
5-Chloropyrazine-2-carbaldehyde is a chemical compound with the molecular formula C5H3ClN2O . It is also known by other names such as 5-chloropyrazine-2-carboxaldehyde and has a molecular weight of 142.54 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Chloropyrazine-2-carbaldehyde consists of a pyrazine ring with a chlorine atom and a carbaldehyde group attached. The InChI string representation of the molecule isInChI=1S/C5H3ClN2O/c6-5-2-7-4 (3-9)1-8-5/h1-3H . Physical and Chemical Properties Analysis
5-Chloropyrazine-2-carbaldehyde has a density of 1.4±0.1 g/cm3, a boiling point of 221.2±35.0 °C at 760 mmHg, and a flash point of 87.6±25.9 °C . It has a topological polar surface area of 42.8 Ų and a complexity of 109 .Applications De Recherche Scientifique
5-Chloropyrazine-2-carbaldéhyde : Analyse complète :
Applications pharmaceutiques
Le this compound est un composé hétérocyclique contenant de l'azote, qui constitue une structure essentielle dans la production de médicaments. Les hétérocycles azotés sont répandus dans les produits pharmaceutiques en raison de leur bioactivité .
Bio-imagerie
Les dérivés du this compound, tels que les hybrides benzo[d]imidazole pyrrolo[1,2-a]pyrazine, ont été utilisés pour des applications de bio-imagerie .
Recherche et utilisation expérimentale
Il est également proposé pour une utilisation expérimentale et de recherche, ce qui indique son utilité dans diverses études scientifiques .
Remarque : Les informations fournies ici sont basées sur les résultats de recherche disponibles. Pour une analyse complète couvrant six à huit applications uniques, des recherches plus approfondies seraient nécessaires.
Pyrrolopyrazine derivatives: synthetic approaches and biological … Buy Premium High Quality 5-Chloropyrazine-2-carbaldehyde: Best Price … CAS 88625-24-5 5-chloropyrazine-2-carbaldehyde - Alfa Chemistry
Safety and Hazards
Safety measures for handling 5-Chloropyrazine-2-carbaldehyde include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is advised to use personal protective equipment, ensure adequate ventilation, and handle in accordance with good industrial hygiene and safety practice .
Mécanisme D'action
Mode of Action
It is known that the compound can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . .
Biochemical Pathways
The compound is likely to interact with various biochemical pathways due to its potential to participate in a variety of chemical reactions
Propriétés
IUPAC Name |
5-chloropyrazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5-2-7-4(3-9)1-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKDIRUDGAKSGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617058 | |
| Record name | 5-Chloropyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88625-24-5 | |
| Record name | 5-Chloropyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropyrazine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1632453.png)





